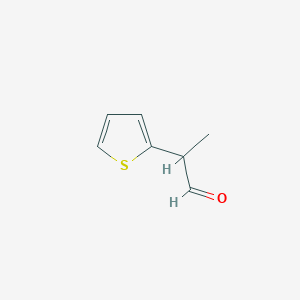
2-(thiophen-2-yl)propanal
Vue d'ensemble
Description
2-(thiophen-2-yl)propanal is an organic compound that belongs to the class of aldehydes It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(thiophen-2-yl)propanal can be synthesized through several methods. One common approach involves the reaction of thiophene with propanal in the presence of a catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like boron trifluoride etherate. The reaction is carried out at room temperature and monitored using techniques like gas chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(thiophen-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: 2-(2-Thienyl)propanoic acid
Reduction: 2-(2-Thienyl)propanol
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
2-(thiophen-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials such as conducting polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(thiophen-2-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their structure and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Thienyl)ethanal: Similar structure but with an ethanal group instead of propanal.
2-(2-Thienyl)acetic acid: Contains a carboxylic acid group instead of an aldehyde.
2-(2-Thienyl)methanol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
2-(thiophen-2-yl)propanal is unique due to its specific combination of a thiophene ring and a propanal group. This structure imparts distinct chemical reactivity and potential applications that differ from its analogs. For example, the presence of the propanal group allows for specific oxidation and reduction reactions that are not possible with 2-(2-Thienyl)ethanal or 2-(2-Thienyl)acetic acid.
Propriétés
Formule moléculaire |
C7H8OS |
|---|---|
Poids moléculaire |
140.2 g/mol |
Nom IUPAC |
2-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H8OS/c1-6(5-8)7-3-2-4-9-7/h2-6H,1H3 |
Clé InChI |
LWLHFHDNURUMPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C1=CC=CS1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

